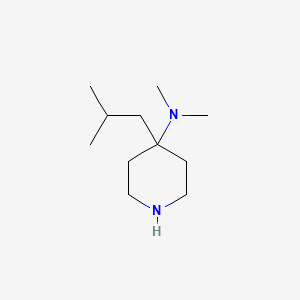
N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of 4-piperidone with 2-methylpropyl bromide, followed by reductive amination with dimethylamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives
Scientific Research Applications
N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. It can also interact with enzymes, altering their catalytic activity and affecting metabolic pathways .
Comparison with Similar Compounds
- N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine
- N,N-Dimethylpiperidin-4-amine
- N,N-Dimethyl-1-(piperidin-4-yl)piperidin-4-amine
Comparison: N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperidine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)9-11(13(3)4)5-7-12-8-6-11/h10,12H,5-9H2,1-4H3 |
InChI Key |
UFOQYFUQCGMJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCNCC1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



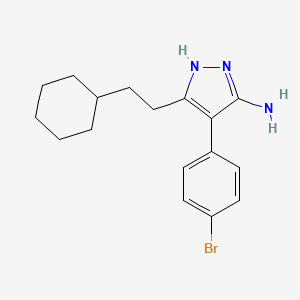
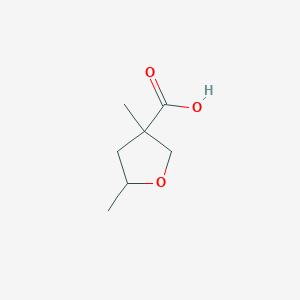

![2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13193115.png)
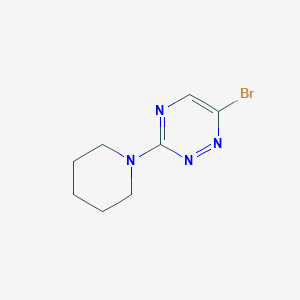
![2-[(3,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13193120.png)

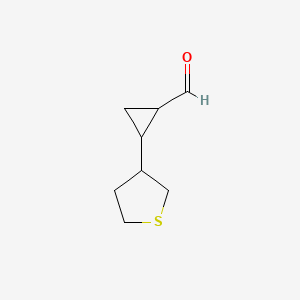

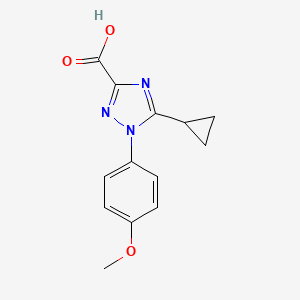

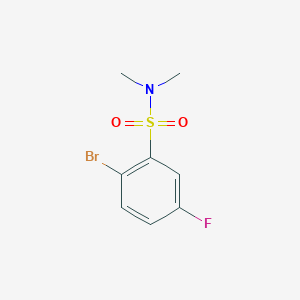
![6-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13193168.png)
